molecular formula C9H10N4O2 B1664156 4-Azido-L-phenylalanine CAS No. 33173-53-4

4-Azido-L-phenylalanine

Cat. No.: B1664156
CAS No.: 33173-53-4
M. Wt: 206.20 g/mol
InChI Key: NEMHIKRLROONTL-QMMMGPOBSA-N
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Description

p-Azidophenylalanine is an unnatural amino acid that has gained significant attention in scientific research due to its unique properties. It is characterized by the presence of an azide group attached to the para position of the phenylalanine molecule. This compound is particularly useful as a vibrational reporter in protein studies and has applications in various fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

4-Azido-L-phenylalanine (AzF) is an unnatural amino acid that is primarily used as a photoaffinity probe . It is incorporated into proteins at specific sites, making proteins the primary targets of AzF . The azide group in AzF can react with molecules containing alkyne groups .

Mode of Action

AzF is incorporated into proteins using amber codon suppression . Once incorporated, it can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction allows AzF to form covalent bonds with these molecules, enabling the study of protein interactions .

Biochemical Pathways

The primary biochemical pathway involving AzF is the process of protein synthesis and modification. AzF is incorporated into proteins during synthesis, replacing a natural amino acid . Once incorporated, the azide group in AzF can react with alkyne-bearing molecules in a CuAAC reaction . This reaction is part of the “click chemistry” toolbox, a set of reactions known for their reliability and specificity .

Pharmacokinetics

The water solubility of AzF suggests it could be readily absorbed and distributed in the body. Its stability in ambient light is low, which may affect its bioavailability .

Result of Action

The incorporation of AzF into proteins allows for the study of protein interactions . For example, it has been used to study receptor dimerization . By incorporating AzF into a receptor at specific interaction sites and then irradiating the protein, researchers can induce cross-linking between receptors, forming a covalently bonded dimer . This provides evidence supporting the role of receptor dimerization in biological processes .

Action Environment

The action of AzF is influenced by environmental factors. Its stability in ambient light is low, which can limit its utility . New stable photoaffinity probes are being developed to address this issue . Additionally, the reaction between the azide group in AzF and alkyne-bearing molecules requires the presence of copper (I) to catalyze the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Azidophenylalanine typically involves the modification of phenylalanine. One common method is the Ullman-like copper(I)-catalyzed azidation of phenylalanine. This reaction is performed under controlled conditions to ensure the safe handling of the azide group, which can be explosive .

Industrial Production Methods

In industrial settings, p-Azidophenylalanine can be produced using cell-free protein synthesis (CFPS) methods. This involves the incorporation of the compound into proteins in a controlled environment, allowing for the production of modified proteins with specific functionalities .

Chemical Reactions Analysis

Types of Reactions

p-Azidophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include modified proteins and biopolymers with new functionalities, which can be used in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Azidophenylalanine is unique due to its ability to participate in both CuAAC and SPAAC reactions, making it highly versatile for protein modification. Its vibrational properties also make it an excellent tool for studying protein dynamics and interactions .

Properties

IUPAC Name

(2S)-2-amino-3-(4-azidophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMHIKRLROONTL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186829
Record name 4-Azidophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33173-53-4
Record name p-Azido-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33173-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azidophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azidophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10186829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AZIDO-L-PHENYLALANINE
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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